N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that features an indole moiety linked to a naphthalene ring through an acetohydrazide bridge. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or electrophilic reagents for other substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methyl derivatives.
Scientific Research Applications
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific structural features, such as the combination of an indole moiety with a naphthalene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H23N3O |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H23N3O/c32-28(17-23-13-8-12-22-11-4-5-14-25(22)23)30-29-18-24-20-31(19-21-9-2-1-3-10-21)27-16-7-6-15-26(24)27/h1-16,18,20H,17,19H2,(H,30,32)/b29-18+ |
InChI Key |
QZBMDWDEJCMEOH-RDRPBHBLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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